molecular formula C15H14N2O3S B15228290 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B15228290
M. Wt: 302.4 g/mol
InChI Key: RTGRIYZZYIDOQM-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C15H14N2O3S/c1-8-12(10-4-6-11(20-3)7-5-10)16-15-17(8)9(2)13(21-15)14(18)19/h4-7H,1-3H3,(H,18,19)

InChI Key

RTGRIYZZYIDOQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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